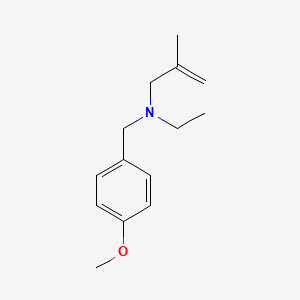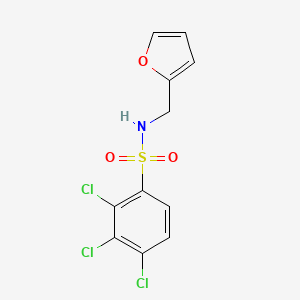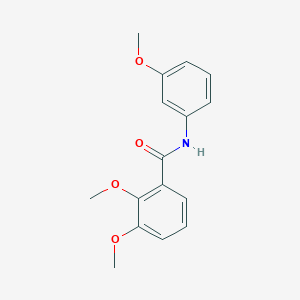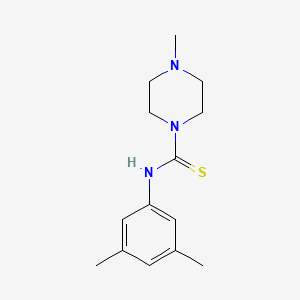
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea, also known as CDU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDU is a white crystalline solid with a molecular weight of 347.2 g/mol. It is a urea derivative that has been synthesized through various methods, including the reaction of 4-chlorobenzyl isocyanate with 2,4-dichloroaniline.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. In medicinal chemistry, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been shown to inhibit the growth of fungal and bacterial cells by interfering with their metabolic pathways.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity and the induction of apoptosis in cancer cells. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been shown to have antifungal and antibacterial properties. Additionally, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to have the potential to remove heavy metals from contaminated soil.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has several advantages for lab experiments, including its high purity and stability. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea is also relatively easy to synthesize and purify, making it readily available for research purposes. However, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research on N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea, including the development of new synthetic methods to improve its yield and purity. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea may also be studied for its potential use in drug delivery systems and as a biosensor for detecting heavy metals in water and soil samples.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea involves the reaction of 4-chlorobenzyl isocyanate with 2,4-dichloroaniline in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea can be improved by optimizing the reaction parameters. The synthesized N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea can be purified using various techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and environmental science. In medicinal chemistry, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been shown to exhibit antitumor, antifungal, and antibacterial activities. N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has also been studied for its potential use as an herbicide in agriculture. Additionally, N-(4-chlorobenzyl)-N'-(2,4-dichlorophenyl)urea has been investigated for its ability to remove heavy metals from contaminated soil in environmental science.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2,4-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl3N2O/c15-10-3-1-9(2-4-10)8-18-14(20)19-13-6-5-11(16)7-12(13)17/h1-7H,8H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPPZJKHUVOTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NC2=C(C=C(C=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)hydrazinecarbothioamide](/img/structure/B5823632.png)
methyl]-4-nitrobenzenesulfonamide](/img/structure/B5823636.png)
![4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5823641.png)
![3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]butanamide](/img/structure/B5823646.png)
![ethyl 2-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5823650.png)





![N'-[(3-chlorobenzoyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5823720.png)
![methyl 2-[({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5823728.png)
![N-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5823732.png)